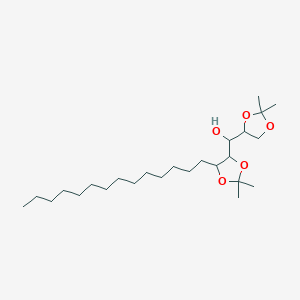
(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S,5R)-1,2 is a stereoisomer with a specific configuration of atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-1,2 involves several steps. One common method includes the use of adenosine as a starting material. The process involves the addition of p-toluenesulfonic acid and triethyl orthoformate in acetone, followed by stirring at room temperature for 14 hours. The reaction mixture is then basified to pH≈8 with saturated aqueous potassium carbonate solution .
Industrial Production Methods
Industrial production of (2R,3R,4S,5R)-1,2 typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-1,2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R)-1,2 is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
In biology, this compound is studied for its potential role in biochemical pathways. It can be used as a model compound to understand enzyme-substrate interactions and metabolic processes.
Medicine
In medicine, (2R,3R,4S,5R)-1,2 is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing molecules with specific stereochemical configurations.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
作用機序
The mechanism of action of (2R,3R,4S,5R)-1,2 involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist to certain receptors, influencing biochemical pathways and cellular responses. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Some compounds similar to (2R,3R,4S,5R)-1,2 include:
- Adenosine
- Inosine
- N-Acetylglucosamine
Uniqueness
What sets (2R,3R,4S,5R)-1,2 apart from these similar compounds is its specific stereochemical configuration. This unique arrangement of atoms can result in different chemical reactivity and biological activity, making it a valuable compound for research and application in various fields .
特性
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(30-25(4,5)28-20)22(26)21-19-27-24(2,3)29-21/h20-23,26H,6-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWUPCHVFJGQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
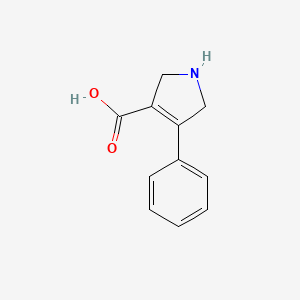
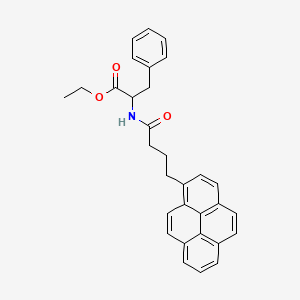
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
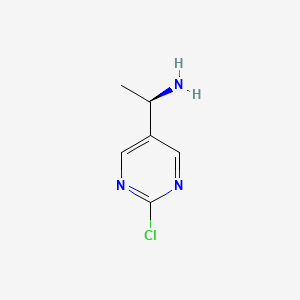
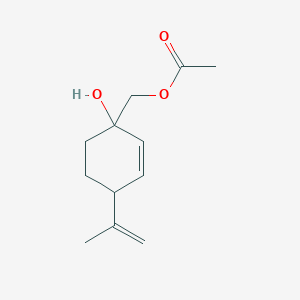
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
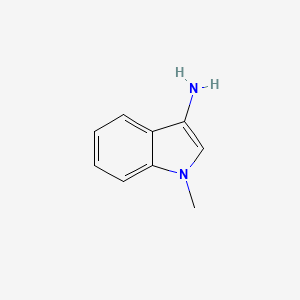
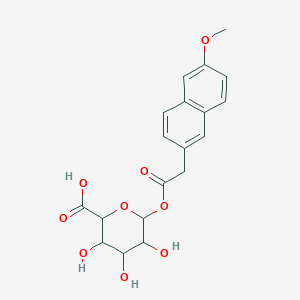
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)

![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
